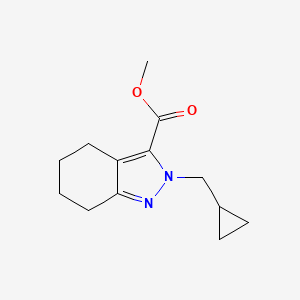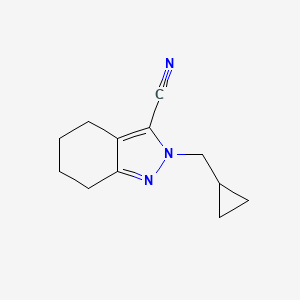![molecular formula C9H13N5O B1479757 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098046-83-2](/img/structure/B1479757.png)
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Vue d'ensemble
Description
“3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is a compound that belongs to the class of pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives has been achieved through various methods. One such method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another method involves the condensation of 1,3-diketones with hydrazine . A more recent method involves an enantioselective synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives by a cascade reaction between pyrazolones and isatylidene malononitriles .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been studied extensively. Pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure of the pyrazole ring allows for structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazole derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti (IV) as a catalyst . Pyrazoles can also react with potassium borohydride to form a class of ligands known as scorpionate .Physical And Chemical Properties Analysis
Pyrazole is a weak base, with a pKb of 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The boiling point of unsubstituted pyrazole is in the range of 186–188 °C .Applications De Recherche Scientifique
Synthesis and Structure
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural characterization of related compounds, such as 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, which involves the crystal and molecular structure analysis of these compounds (Mojzych et al., 2005).
Valence Tautomerism Studies
Research on new pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines, related to your compound of interest, reveals insights into the tautomeric equilibrium and molecular structures, including analysis of intra- and intermolecular interactions (Mojzych et al., 2014).
Green Chemistry and Synthesis
- Environmentally Friendly Synthesis Approaches: Studies have focused on green chemistry approaches to synthesize pyrano[2,3-c]pyrazoles, highlighting efforts to reduce environmental impact and improve efficiency in chemical synthesis (Ilovaisky et al., 2014).
Biological Activities
Investigation of Biological Activities
Pyrazole derivatives, including those structurally related to your compound, have been evaluated for various biological activities such as antimicrobial, antitumor, and antioxidant effects. This includes the study of tetrasubstituted pyrazolines for antimicrobial and antioxidant activity (Govindaraju et al., 2012).
Synthesis and Antiproliferative Activities
The synthesis of related compounds and their evaluation for antiproliferative activities against various cancer cell lines have been conducted, providing insights into their potential medicinal applications (Razmienė et al., 2021).
Chemical Properties and Reactions
- Chemical Reactions and Properties: Research on reactions with diazoazoles and the synthesis of mesoionic derivatives provide insights into the chemical properties and reactions of compounds structurally similar to 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole (Ege et al., 1983).
Safety And Hazards
Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
The synthesis of pyrazole derivatives, including “3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, has seen significant progress in recent years, especially with the integration of green methodologies . These methodologies include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . This area of research continues to be a focus for future advancements in green chemistry practices .
Propriétés
IUPAC Name |
3-(2-azidoethyl)-2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-14-9(2-4-11-13-10)7-6-15-5-3-8(7)12-14/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIRDGHYTZLTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2COCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479678.png)
![3-(Aminomethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479679.png)
![1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479680.png)
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479682.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1479687.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479688.png)
![2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479691.png)
![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479692.png)
![2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479694.png)
![2-(3-(pyridin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479695.png)
![1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479696.png)
![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479697.png)